molecular formula C13H14ClN3OS B1276944 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 667414-14-4

4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1276944
M. Wt: 295.79 g/mol
InChI Key: VRSMSCVGAYKVFE-UHFFFAOYSA-N
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Description

The compound "4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole-3-thiol, which is a heterocyclic compound that has been the focus of various studies due to its potential biological activities. The structure of this compound suggests that it may possess interesting chemical and biological properties, as indicated by the research on similar triazole derivatives. For instance, triazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, anti-inflammatory, and hypolipidemic activities, as well as their potential as anti-inflammatory and molluscicidal agents .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the use of substituted phenyl benzoates or similar starting materials. For example, the synthesis of 5-(4'-aroyl)-aryloxy methyl-4H-1,2,4-triazolin-3-thiols starts with phenyl benzoates, which undergo Fries rearrangement to yield p-hydroxy benzophenones. These are then treated with ethyl bromoacetate and anhydrous potassium carbonate to produce benzoyl phenyloxy esters. Further reaction with thiosemicarbazide in the presence of acetic anhydride leads to the cyclization and formation of the triazole compounds . Similar synthetic strategies are likely applicable to the synthesis of "4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol".

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with substituted benzene rings, as observed in the crystal structure of related compounds. For instance, the dihedral angles made by the triazole ring with the methyl- and chloro-substituted benzene rings in a similar compound were found to be significant, indicating a non-planar configuration . This structural feature is important as it can influence the compound's intermolecular interactions and stability.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, amino(hydroxy)methylation, and cyanoethylation, to afford new sulfanyl-triazoles. These reactions are typically carried out in the presence of KOH and can yield a variety of functionalized triazole compounds. The reactivity of the triazole ring and the thiol group allows for the introduction of different substituents, which can significantly alter the chemical and biological properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring and the thiol group can affect the compound's solubility, melting point, and stability. The crystal structure of these compounds often reveals intermolecular hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. Additionally, the electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be studied using quantum chemical calculations to predict reactivity and interactions with biological targets .

Scientific Research Applications

Synthesis and Characterization

4-Allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol and similar compounds have been synthesized and characterized in various studies. Mobinikhaledi et al. (2010) explored the synthesis of novel Schiff bases containing 1,2,4-triazole ring, which involves the formation of triazole-thiol derivatives. These compounds were characterized using elemental analyses, IR spectroscopy, and NMR spectroscopy (Mobinikhaledi et al., 2010). Additionally, Yıldırım et al. (2005) synthesized 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, a closely related compound, and conducted thorough electronic structure studies (Yıldırım et al., 2005).

Antimicrobial and Anti-inflammatory Properties

Some derivatives of 1,2,4-triazole-3-thiols, including structures similar to 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, have been tested for antimicrobial activities. Bayrak et al. (2009) synthesized and tested various 1,2,4-triazoles for their antimicrobial properties, finding some to exhibit significant activity (Bayrak et al., 2009). Additionally, El Shehry et al. (2010) reported on the anti-inflammatory and molluscicidal activities of triazole derivatives, demonstrating their potential in medicinal chemistry (El Shehry et al., 2010).

Corrosion Inhibition

4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a compound structurally related to 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, has been studied for its corrosion inhibition properties. Orhan et al. (2012) found that this compound effectively inhibits mild steel corrosion in acidic solutions, suggesting its potential application in corrosion prevention (Orhan et al., 2012).

Synthesis and Biological Evaluation

Martin (2020) explored the synthesis of novel 1,2,4-triazoles and evaluated their antimicrobial activity. This research contributes to the understanding of how structural modifications in triazole-thiol derivatives influence their biological properties (Martin, 2020).

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of this compound . It’s recommended to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

3-[1-(3-chlorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-3-7-17-12(15-16-13(17)19)9(2)18-11-6-4-5-10(14)8-11/h3-6,8-9H,1,7H2,2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSMSCVGAYKVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC=C)OC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408978
Record name 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

CAS RN

667414-14-4
Record name 5-[1-(3-Chlorophenoxy)ethyl]-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667414-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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